3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
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Description
3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Research has identified compounds with structural similarities to "3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide" that exhibit promising herbicidal properties. For example, a study by Liu et al. (2008) synthesized a compound through bromine cyclic reaction, which showed effective herbicidal activity. The crystallographic data confirmed its structure and provided insights into its activity mechanism (Liu et al., 2008).
Antimicrobial and Antifungal Properties
Compounds related to "this compound" have been tested for their antibacterial and antifungal properties. Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment and found them to possess significant antimicrobial and antifungal activities, highlighting their potential as antimicrobial agents (Baranovskyi et al., 2018).
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. A study by Mohamed et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which exhibited potent urease inhibitory potential, indicating their value in therapeutic applications (Mohamed et al., 2018). Another study focused on synthesizing new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, evaluating them as drug candidates for Alzheimer’s disease, showcasing their potential in neurodegenerative disease treatment (Rehman et al., 2018).
Enzyme Inhibition
The inhibition of specific enzymes by compounds structurally related to "this compound" has been a significant area of research, with implications for the development of novel pharmaceuticals. Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic properties of 1,3,4 oxadiazole derivatives, including molecular docking studies, to develop anti-inflammatory pharmaceutical products (Basra et al., 2019).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-25-15-8-3-12(11-16(15)26-2)18-22-23-19(27-18)21-17(24)9-10-28-14-6-4-13(20)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXPTAJFUTCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.